molecular formula C15H12F3NO2 B14117017 N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14117017
M. Wt: 295.26 g/mol
InChI Key: NGXYSMHKGNYTDT-UHFFFAOYSA-N
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Description

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group attached to a benzyloxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-(benzyloxy)aniline with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:

    Starting Materials: 3-(Benzyloxy)aniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane at room temperature.

    Procedure: The 3-(benzyloxy)aniline is dissolved in the solvent, followed by the addition of trifluoroacetic anhydride and pyridine. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The trifluoroacetamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, while the benzyloxy group can facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide: Similar structure but with the benzyloxy group at the para position.

    N-(3-(Methoxy)phenyl)-2,2,2-trifluoroacetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-(3-(Benzyloxy)phenyl)acetamide: Similar structure but without the trifluoromethyl group.

Uniqueness

N-(3-(Benzyloxy)phenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the benzyloxy and trifluoroacetamide groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyloxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)14(20)19-12-7-4-8-13(9-12)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20)

InChI Key

NGXYSMHKGNYTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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